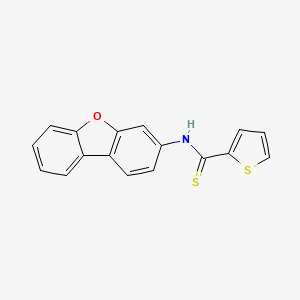![molecular formula C48H38S2Si2 B14265417 [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) CAS No. 189943-50-8](/img/structure/B14265417.png)
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is an organosilicon compound with the molecular formula C48H38S2Si2. It is characterized by the presence of two triphenylsilane groups attached to a disulfanediyldi(2,1-phenylene) core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable disulfanediyldi(2,1-phenylene) precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The phenylene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylene derivatives.
Applications De Recherche Scientifique
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The disulfanediyldi(2,1-phenylene) core can participate in redox reactions, while the triphenylsilane groups can influence the compound’s solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Disulfanediyldi(2,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[Disulfanediyldi(2,1-phenylene)]bis(diphenylsilane): Contains diphenylsilane groups.
[Disulfanediyldi(2,1-phenylene)]bis(dimethylsilane): Features dimethylsilane groups.
Uniqueness
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and chemistry .
Propriétés
Numéro CAS |
189943-50-8 |
|---|---|
Formule moléculaire |
C48H38S2Si2 |
Poids moléculaire |
735.1 g/mol |
Nom IUPAC |
triphenyl-[2-[(2-triphenylsilylphenyl)disulfanyl]phenyl]silane |
InChI |
InChI=1S/C48H38S2Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)47-37-21-19-35-45(47)49-50-46-36-20-22-38-48(46)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H |
Clé InChI |
XPATUJIAJAUKDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4SSC5=CC=CC=C5[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


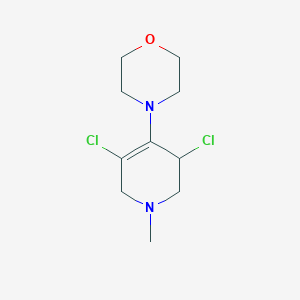
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
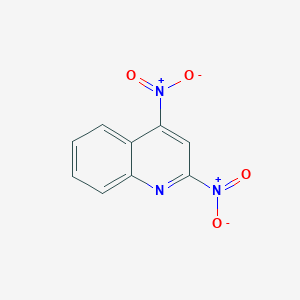
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
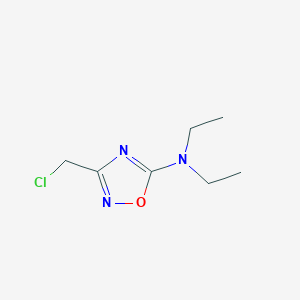

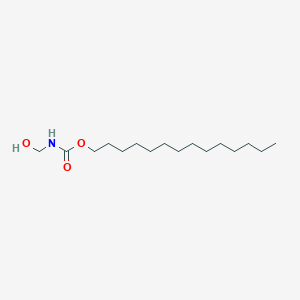
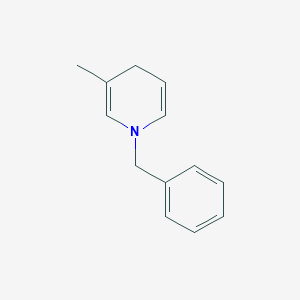
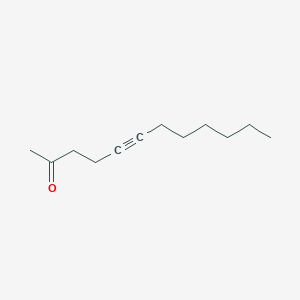
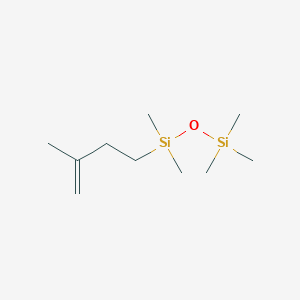
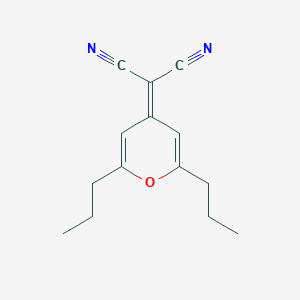
silane](/img/structure/B14265414.png)
